TW-37

Content Navigation

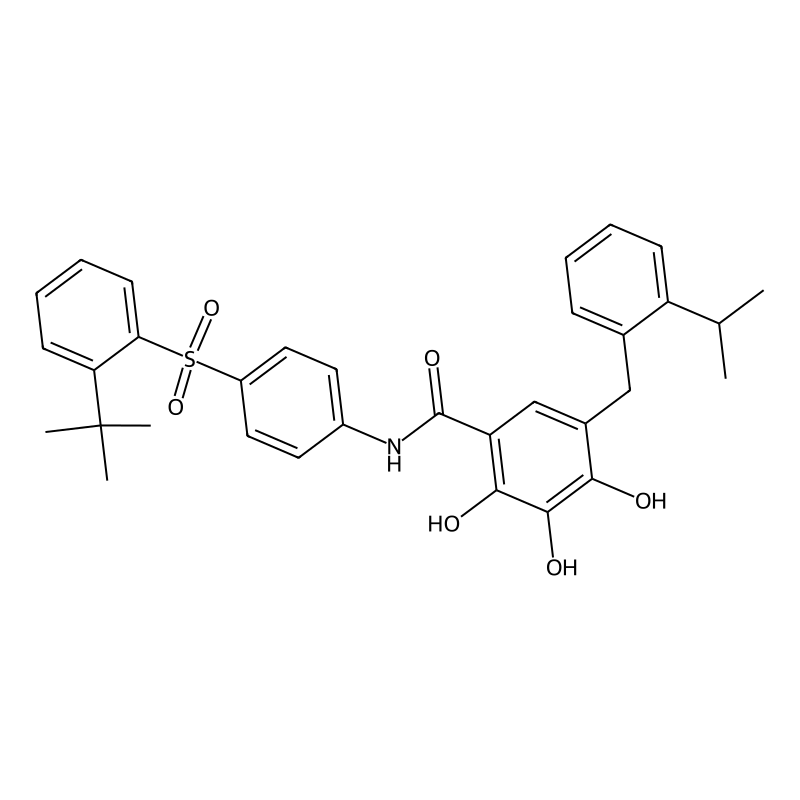

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action: How TW-37 Works

TW-37 functions as a BH3-mimetic. It is designed to bind into the hydrophobic groove of anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, and Mcl-1), which normally sequester pro-apoptotic proteins. By occupying this groove, this compound prevents the anti-apoptotic proteins from inactivating their pro-apoptotic counterparts, thereby freeing them to initiate mitochondrial apoptosis [1] [2] [3].

The diagram below illustrates how this compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins.

Quantitative Binding and Cellular Activity Profile

The following tables summarize the key quantitative data for this compound, including its binding affinity to specific Bcl-2 family proteins and its anti-proliferative activity across a panel of human cancer cell lines.

Table 1: Binding Affinity of this compound to Anti-apoptotic Bcl-2 Proteins [2]

| Target Protein | Ki Value (μM) |

|---|---|

| Mcl-1 | 0.26 |

| Bcl-2 | 0.29 |

| Bcl-xL | 1.11 |

Table 2: Selectivity and Functional Activity in Cellular Models

| Aspect | Details | Citation |

|---|---|---|

| Anti-proliferative IC₅₀ Range | Low nanomolar to sub-micromolar across diverse human cancer cell lines (e.g., ~2.6 nM in JAR cells to ~0.24 μM in RPMI-2650 cells). | [2] |

| Primary CLL Cell Sensitivity | EC₅₀ values in the low nanomolar range (32.82 to 753.1 nM). | [4] |

| Endothelial Cell Growth Inhibition | IC₅₀ of approximately 1.8 μM. | [2] |

Key Preclinical Evidence and Experimental Models

This compound has demonstrated efficacy in a range of cancer types in preclinical studies. The table below summarizes key findings and the experimental methodologies used to obtain them.

Table 3: Summary of Key Preclinical Findings with this compound

| Cancer Type / Model | Key Findings | Experimental Methods Used | | :--- | :--- | :--- | | Head and Neck Cancer | Metronomic this compound sensitized primary endothelial cells to radiation, abrogated new sprouting in vitro, and potentiated tumor growth inhibition in combination with radiotherapy in vivo. | Clonogenic assays, endothelial cell sprouting in 3-D collagen matrices, SCID mouse xenograft models. | [1] | | Pancreatic Cancer | this compound inhibited cell growth, induced S-phase cell cycle arrest and apoptosis, attenuated Notch-1 signaling, and inhibited migration, invasion, and angiogenesis. | MTT/WST-1 assays, flow cytometry (cell cycle & Annexin V), Western blot, real-time RT-PCR, migration/invasion assays, SCID xenograft model. | [5] [6] | | Ovarian Cancer | this compound suppressed growth and enhanced cisplatin-induced apoptosis in ovarian cancer cells, particularly in Bcl-2 overexpressing, cisplatin-resistant cell lines. | MTT assay, clonogenic/soft-agar assay, apoptosis ELISA, TUNEL assay, Western blot. | [7] | | Lymphoma (CLL) | this compound induced apoptosis in a time- and dose-dependent manner in primary CLL samples. Sensitivity was associated with naive IGHV genes and higher Mcl-1 levels. | Cell Titer Glo viability assay, flow cytometry (Annexin V/PI), gene expression profiling, Western blot. | [4] |

Core Experimental Protocols for Key Assays

For researchers looking to investigate this compound, here are detailed methodologies for some of the core assays cited in the literature.

Cell Growth Inhibition Assay (SRB/MTT) [1] [7]

- Cell Seeding: Seed cells in 96-well plates at an optimal density (e.g., 5x10³ cells/well for MTT) and allow them to adhere overnight.

- Dosing: Treat cells with a concentration gradient of this compound, diluted in the appropriate culture medium. A typical time frame is 72-96 hours of continuous incubation.

- Viability Measurement:

- Data Analysis: Results are normalized against vehicle-treated controls to determine the percentage of growth inhibition and calculate IC₅₀ values.

Clonogenic Survival Assay [1]

- Treatment: Treat cells in suspension or monolayer with the desired concentration of this compound.

- Plating: After treatment, trypsinize, count, and re-plate cells at clonal densities (a low number of cells per dish, e.g., 100-10,000 depending on expected survival) into fresh drug-free medium.

- Colony Formation: Incubate dishes for 1-3 weeks (e.g., 14 days for HDMECs [1]) until visible colonies form.

- Staining & Counting: Fix and stain colonies with crystal violet. Count colonies (typically defined as >50 cells) manually or with an automated counter. The plating efficiency and surviving fraction are then calculated.

Analysis of Apoptosis by ELISA [7] [6]

- Cell Lysis: After this compound treatment, lyse the cells.

- Histone-DNA Capture: Transfer the cell lysate to a microtiter plate module that is pre-coated with an anti-histone antibody.

- Detection: Add an anti-DNA antibody conjugated with a peroxidase label. The antibody binds to the histone-DNA complexes in the sample well.

- Quantification: Add a peroxidase substrate (ABTS) and measure the color development using a spectrophotometer. The enrichment of mono- and oligonucleosomes in the cytoplasm is proportional to the degree of apoptosis.

Research Implications and Future Directions

Preclinical data suggests this compound has promising therapeutic potential, particularly in combination strategies:

- Overcoming Chemoresistance: this compound restored sensitivity to cisplatin in resistant ovarian cancer cells and enhanced killing in Bcl-2 overexpressing models [7].

- Radiosensitization: Low-dose, metronomic this compound schedules potentiated the anti-tumor effects of radiotherapy in head and neck cancer models, revealing an anti-angiogenic mechanism [1].

- Multi-Target Inhibition: Its ability to simultaneously inhibit Bcl-2, Bcl-xL, and Mcl-1 may help overcome the resistance that can arise from the redundancy of anti-apoptotic proteins [2].

References

- 1. Metronomic small molecule inhibitor of Bcl - 2 ( TW - 37 ) is... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Apoptotic Pathway by this compound, a Novel Bcl-2 ... [sciencedirect.com]

- 5. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell ... [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibitor of Bcl - 2 ( TW - 37 ) suppresses growth and... [ovarianresearch.biomedcentral.com]

Molecular Targets and Binding Affinity

TW-37 functions by targeting the BH3-binding groove of key anti-apoptotic proteins in the Bcl-2 family, preventing them from sequestering pro-apoptotic partners and thus triggering programmed cell death [1].

The table below summarizes its binding affinity (Ki) for these primary targets:

| Protein Target | Function | Binding Affinity (Ki) |

|---|---|---|

| Mcl-1 [2] [1] | Myeloid cell leukemia-1 | 0.26 µM [1] |

| Bcl-2 [2] [1] | B-cell lymphoma 2 | 0.29 µM [1] |

| Bcl-xL [1] | B-cell lymphoma-extra large | 1.11 µM [1] |

Core Mechanism of Action: Inducing Apoptosis

This compound's primary mechanism is to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, which displaces pro-apoptotic proteins like Bid and BIM and triggers mitochondrial outer membrane permeabilization (MOMP) [1]. This leads to cytochrome c release, caspase activation, and apoptosis [3].

This compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 proteins and freeing pro-apoptotic effectors.

Cellular and Systemic Effects

Beyond direct apoptosis induction, this compound produces broader anticancer effects:

- Cell Cycle Arrest: this compound induces S-phase arrest in pancreatic and head and neck cancer cells, accompanied by modulation of cell cycle regulators like p27, p57, E2F-1, and cyclins [3] [4].

- Anti-Angiogenic Activity: At low, metronomic doses, this compound inhibits angiogenesis by targeting endothelial cells, and can potentiate the anti-tumor effects of radiotherapy in head and neck cancer models [5].

- Downregulation of Survival Pathways: Treatment with this compound leads to the attenuation of key pro-survival signaling pathways, including NF-κB and Notch-1, contributing to reduced expression of downstream genes like VEGF, MMP-9, and Cyclin D1 [3] [6].

Experimental Evidence and Protocols

Key experimental data from preclinical studies validates this compound's activity across various cancer types. The table below summarizes representative cellular IC₅₀ values and observed effects in different models.

| Cancer Type / Cell Line | Assay Type | IC₅₀ / Effective Concentration | Observed Effect | Citation |

|---|---|---|---|---|

| Lymphoma (WSU-DLCL2) | Cell viability | ~0.3 - 1 µM | Anti-proliferation, pro-apoptotic | [1] |

| Pancreatic Cancer (BxPC-3, etc.) | WST-1 / MTT | ~0.5 - 2 µM | Growth inhibition, apoptosis, S-phase arrest | [3] [6] |

| Head and Neck Cancer (HNSCC) | SRB / Clonogenic | 0.3 - 1.8 µM | S-phase arrest, anti-angiogenesis | [5] [4] |

| Endothelial Cells (HDMEC) | SRB / Sprouting | 1.1 - 1.8 µM | Inhibition of proliferation & sprouting | [5] [4] [1] |

Key Experimental Workflow

A typical in vitro protocol to assess this compound's mechanism involves several key steps as shown in the workflow below [3] [7]:

Standard in vitro workflow for evaluating this compound's anticancer effects.

Combination Therapy Strategies

This compound demonstrates synergistic effects when combined with other therapeutics, enhancing cytotoxicity and overcoming resistance.

- With Chemotherapy: Combined use of this compound and cisplatin in head and neck cancer models resulted in enhanced cytotoxicity and a significant delay in time to tumor failure compared to either agent alone [4].

- With Targeted Agents: In oral cancer cells, this compound potentiated the effects of cryptotanshinone (a STAT3 inhibitor) by cooperatively suppressing the STAT3-Mcl-1 signaling axis, leading to potent apoptosis [7].

- With Radiotherapy: Low-dose, metronomic this compound treatment sensitized primary endothelial cells to ionizing radiation, abrogating new sprouting and potentiating anti-tumor effects in xenograft models [5].

The multifaceted mechanism of action of this compound makes it a promising candidate for further development, particularly in combination regimens aimed at overcoming treatment resistance in aggressive cancers.

References

- 1. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. - TW : Uses, Interactions, 37 | DrugBank Online Mechanism of Action [go.drugbank.com]

- 3. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a small molecule inhibitor of Bcl-2, mediates S phase ... [pmc.ncbi.nlm.nih.gov]

- 5. Metronomic small molecule inhibitor of Bcl-2 (this compound) is ... [pmc.ncbi.nlm.nih.gov]

- 6. - TW , a small-molecule inhibitor of Bcl-2, inhibits cell growth and... 37 [pmc.ncbi.nlm.nih.gov]

- 7. Cryptotanshinone chemosensitivity potentiation by TW - 37 in human... [link.springer.com]

how does TW-37 induce apoptosis

Core Mechanism of Action

TW-37 is designed to bind to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins (including Bcl-2, Bcl-xL, and Mcl-1). This binding prevents the anti-apoptotic proteins from sequestering pro-apoptotic "BH3-only" proteins, thereby unleashing the natural apoptotic process within the cell [1] [2] [3].

| Mechanistic Aspect | Description |

|---|---|

| Primary Molecular Target | Binds hydrophobic groove of anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) [1] [2] [3]. |

| Consequence of Binding | Disrupts interaction between anti-apoptotic and pro-apoptotic BH3 proteins (Bid, Bim, Bad); releases pro-apoptotic proteins to activate Bax/Bak [3]. |

| Downstream Pathway | Initiates mitochondrial apoptosis pathway (intrinsic); induces mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c, activating caspase-9 and effector caspase-3 [4] [3]. |

Impact on Key Signaling Pathways

By inhibiting Bcl-2, this compound indirectly affects several critical pro-survival and oncogenic signaling pathways, contributing to its anti-tumor activity.

| Affected Pathway | Observed Effect of this compound |

|---|---|

| AKT Signaling | Reduces expression of PIP3 and phosphorylation of AKT, suppressing pro-survival AKT pathway [5]. |

| NF-κB Signaling | Attenuates NF-κB DNA-binding activity and downregulates downstream genes (Cyclin D1, COX-2, Survivin, MMP-9, VEGF) [6]. |

| Notch-1 Signaling | Inactivates Notch-1 and its downstream target Hes-1; Notch-1 downregulation enhances this compound-induced growth inhibition/apoptosis [1]. |

| Reactive Oxygen Species (ROS) | Significantly increases intracellular ROS levels in some cancer cells; ectopic expression of heme oxygenase-1 (HO-1) reduces ROS and protects from this compound apoptosis [7]. |

Below is a summary of the signaling pathways affected by this compound and their crosstalk with the core apoptotic machinery:

Summary of this compound's core apoptotic mechanism and crosstalk with key signaling pathways.

Experimental Evidence Across Cancer Types

Preclinical studies across various cancers provide evidence for this compound's efficacy and reveal context-specific mechanisms.

| Cancer Type | Experimental Findings | Key Mechanisms and Observations |

|---|

| Colorectal Cancer [3] | Dose-dependent cell death; caspase-3/9 activation In vivo tumor growth inhibition | Feedback autophagy activation; Beclin-1 knockdown enhances apoptosis | | Ovarian Cancer [2] | Growth inhibition and apoptosis; enhanced cisplatin-induced cell death | Overcomes cisplatin resistance in Bcl-2 overexpressing cells | | Pancreatic Cancer [1] [6] | Dose- and time-dependent growth inhibition; S-phase cell cycle arrest; inhibition of migration, invasion, angiogenesis | Notch-1 inactivation [1]; NF-κB pathway attenuation and downstream gene suppression (MMP-9, VEGF) [6] | | Lung Cancer (NSCLC) [5] | Suppressed proliferation, migration, invasion; induced apoptosis in EGFR-TKI resistant cells | Inhibition of AKT signaling pathway (reduced PIP3, p-AKT) | | Mucoepidermoid Carcinoma [7] | Differential apoptosis induction in cell lines | Heme oxygenase-1 (HO-1) identified as key resistance factor; ROS-mediated apoptosis |

Key Experimental Protocols

To investigate this compound-induced apoptosis, standard methodologies are consistently applied across studies.

- Cell Viability/Proliferation Assays: MTT or WST-1 assays are used to measure cell growth inhibition after this compound treatment (typically at nanomolar concentrations for 24-72 hours) [1] [5] [6]. Clonogenic or soft-agar colony formation assays assess long-term survival and reproductive cell death [1] [2].

- Apoptosis Detection Methods:

- Annexin V/Propidium Iodide (PI) Staining followed by flow cytometry for quantitative early/late apoptosis measurement [1] [5].

- Caspase Activity Assays using colorimetric substrates (e.g., Ac-DEVD-pNA for caspase-3) to confirm apoptosis pathway activation [3].

- TUNEL Staining or ssDNA ELISA to detect DNA fragmentation, a hallmark of apoptosis [2] [3].

- Histone/DNA ELISA for cytoplasmic histone-bound DNA fragments detection [1] [6].

- Mechanistic Investigation Techniques:

- Western Blotting analyzes protein expression changes (e.g., Bcl-2 family proteins, cleaved caspases, pathway components like p-AKT) [5] [3].

- Real-time RT-PCR measures mRNA expression levels of target genes (Bcl-2, Notch-1, etc.) [1] [2].

- siRNA/shRNA Knockdown validates role of specific proteins (e.g., Beclin-1, Notch-1) in this compound response [1] [3].

- Flow Cytometry with ROS-sensitive dyes (e.g., DCFH-DA) detects intracellular reactive oxygen species increases [7].

Research Implications and Potential

Evidence suggests this compound has promising therapeutic applications:

- Overcoming Drug Resistance: Effectively induces apoptosis in cancers with acquired resistance, such as EGFR-TKI-resistant lung cancer [5] and cisplatin-resistant ovarian cancer [2].

- Combination Therapy: Works synergistically with standard chemotherapy (e.g., enhances cisplatin killing in ovarian cancer [2]); combining with autophagy inhibitors may further enhance efficacy in colorectal cancer [3].

References

- 1. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitor of Bcl-2 (this compound) suppresses growth ... [ovarianresearch.biomedcentral.com]

- 3. The preclinical analysis of TW - 37 as a potential... | PLOS One [journals.plos.org]

- 4. Specific signaling pathways mediated programmed cell death ... [pmc.ncbi.nlm.nih.gov]

- 5. Effect of TW on the growth of H1975 EGFR‑TKI‑resistant lung... 37 [spandidos-publications.com]

- 6. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell ... [pmc.ncbi.nlm.nih.gov]

- 7. Heme Oxygenase-1 is a Key Molecule Underlying Differential... [pubmed.ncbi.nlm.nih.gov]

Molecular Profile and Mechanism of Action

TW-37 is a benzenesulfonyl derivative of gossypol, designed to function as a BH3 mimetic [1] [2]. It occupies the BH3-binding groove of pro-survival Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins and thus reactivating the intrinsic apoptotic pathway [1] [3].

Key Mechanistic Details:

- Primary Targets: this compound is a dual inhibitor of Bcl-2 and Mcl-1, binding with high and nearly equal affinity (Ki of 290 nmol/L and 260 nmol/L, respectively). It also inhibits Bcl-xL, though with approximately 4-fold lower affinity (Ki of 1,110 nmol/L) [2].

- Cellular Consequences: By disrupting protein-protein interactions, this compound promotes Mitochondrial Outer Membrane Permeabilization (MOMP), leading to cytochrome c release, activation of the caspase cascade, and ultimately, apoptotic cell death [1] [3]. It also induces S-phase cell cycle arrest by regulating genes like p27, E2F-1, and cyclins [1].

The diagram below illustrates the signaling pathway through which this compound induces apoptosis.

This compound mediated apoptosis signaling pathway.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated robust single-agent cytotoxicity and synergy with standard therapies in diverse cancer models. Key quantitative findings are summarized below.

Table 1: In Vitro Cytotoxicity of this compound Across Cancer Cell Lines

| Cancer Type | Cell Line | Key Characteristic | IC₅₀ / Efficacy | Key Findings | Citation |

|---|---|---|---|---|---|

| Neuroblastoma | Kelly | N-Myc amplified | 0.22 µM | Significant apoptosis; reduced proliferation. | [1] [4] |

| Neuroblastoma | IMR-5 | N-Myc amplified | 0.28 µM | Significant apoptosis; reduced proliferation. | [1] [4] |

| Neuroblastoma | SK-N-AS | N-Myc non-amplified | 0.83 µM | Less sensitive than N-Myc amplified lines. | [1] [4] |

| Lymphoma (DLCL) | WSU-DLCL2 | Chemoresistant | ~1 µM (after 48h) | Disrupted Bax/Bid binding to Bcl-2/Mcl-1; synergized with CHOP. | [2] |

| Oral Cancer | HSC-3 | - | Significant growth inhibition at 5 µM | Induced apoptosis (Annexin V/PI staining, PARP cleavage). | [5] |

| NSCLC | H1975 | EGFR-TKI resistant | Dose-dependent inhibition (250-750 nM) | Inhibited proliferation, migration, invasion; induced apoptosis via AKT pathway. | [6] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Cancer Model | Host | Dosing Regimen | Key Outcomes | Citation |

|---|---|---|---|---|

| Neuroblastoma | Mice (Kelly xenograft) | Not fully specified | Decreased tumor growth; improved survival (p=0.0379). | [1] [4] |

| Lymphoma | SCID mice (WSU-DLCL2 xenograft) | 40 mg/kg (i.v., x3) alone; 20 mg/kg with CHOP | Enhanced tumor inhibition with CHOP combo. Max Tolerated Dose (MTD): 40 mg/kg. | [2] |

| Oral Cancer | Nude mice (HSC-3 xenograft) | 15 mg/kg/day (i.p., 5 days/week for 21 days) | Inhibited tumor growth; no significant liver/kidney toxicity. | [5] |

| Head & Neck Cancer | Mice (xenograft) | Metronomic (low-dose daily) with Radiation | Potentiated antitumor effect of radiation; antiangiogenic. | [7] |

Core Experimental Protocols

Standardized methodologies for evaluating this compound's activity in vitro and in vivo are well-established.

Table 3: Summary of Key Experimental Assays

| Assay Type | Purpose | Key Procedure Steps | Critical Reagents & Detection |

|---|

| Cell Viability (IC₅₀) | Measure compound cytotoxicity. | 1. Seed cells in 96-well plates. 2. Treat with this compound serial dilution (e.g., 0.01-10 µM) for 48-72h. 3. Add MTT or trypan blue. 4. Measure absorbance/count viable cells. | MTT reagent, trypan blue solution, spectrophotometer/hemocytometer. | | Apoptosis Detection | Quantify apoptotic cell population. | 1. Treat cells with this compound. 2. Harvest and stain with Annexin V-FITC and Propidium Iodide (PI). 3. Analyze by flow cytometry. | Annexin V-FITC/PI kit (e.g., from BD Biosciences), flow cytometer. | | Protein Expression & Binding (Western Blot/Co-IP) | Confirm target engagement and downstream effects. | 1. Extract protein from treated cells (RIPA buffer). 2. Separate by SDS-PAGE, transfer to membrane. 3. Incubate with primary & HRP-secondary antibodies. 4. Detect with ECL reagent. | Antibodies: Bcl-2, Mcl-1, cleaved PARP, cleaved Caspase-3, p-AKT, AKT, β-actin/GAPDH. | | Migration & Invasion Assay | Evaluate metastatic potential. | Migration (Scratch): Create wound, image closure. Invasion (Transwell): Seed this compound-treated cells in Matrigel-coated upper chamber; count cells that migrate to lower chamber. | Matrigel, transwell chambers, crystal violet stain. | | In Vivo Efficacy | Assess antitumor activity in live model. | 1. Implant cancer cells subcutaneously in mice. 2. Randomize and treat with this compound or vehicle (i.p. or i.v.). 3. Monitor tumor volume/weight and survival. | Calipers, animal scale. |

Future Research and Development Status

Most research on this compound remains in the preclinical stage. While it has not yet advanced to late-stage clinical trials, its strong profile as a dual Bcl-2/Mcl-1 inhibitor makes it a compelling candidate, especially for tackling resistance mechanisms in cancers like neuroblastoma and NSCLC [1] [6].

Future work should focus on:

- Identifying predictive biomarkers to select patient populations most likely to respond.

- Developing rational combination strategies with chemotherapy, targeted therapy, and radiotherapy to enhance efficacy and overcome resistance [7] [2].

- Further optimization of dosing schedules, including metronomic (low-dose daily) administration, to improve the therapeutic window [7].

References

- 1. The small molecule Bcl-2/Mcl-1 inhibitor TW - 37 shows single-agent... [bmccancer.biomedcentral.com]

- 2. Preclinical studies of TW - 37 , a new nonpeptidic small-molecule... [pubmed.ncbi.nlm.nih.gov]

- 3. The chemical biology of apoptosis: Revisited after 17 years [sciencedirect.com]

- 4. The small molecule Bcl-2/Mcl-1 inhibitor this compound shows ... [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor effect of this compound, a BH3 mimetic in human oral ... [pmc.ncbi.nlm.nih.gov]

- 6. Effect of TW on the growth of H1975 EGFR‑TKI‑resistant lung... 37 [spandidos-publications.com]

- 7. Metronomic Small Molecule Inhibitor of Bcl-2 (this compound) Is ... [sciencedirect.com]

Bcl-2 family protein inhibition by TW-37

Molecular Mechanism of Action

TW-37 is designed to mimic the BH3 domain of pro-apoptotic proteins. It functions as a BH3 mimetic, binding to the hydrophobic groove on anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1 [1] [2]. This binding competitively disrupts the heterodimerization between the anti-apoptotic proteins and their pro-apoptotic partners (such as Bax, Bak, Bim, and Bid) [2] [3].

The sequestration of pro-apoptotic proteins by anti-apoptotic members is a key mechanism by which cancer cells evade cell death. By disrupting this interaction, this compound "releases" the pro-apoptotic proteins, allowing them to initiate the mitochondrial pathway of apoptosis. This leads to the activation of caspase-9 and caspase-3, cleavage of PARP, and ultimately, programmed cell death [4] [3].

This compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 proteins and releasing pro-apoptotic proteins.

Key Experimental Findings & Protocols

Researchers can validate this compound's activity using standard cellular and molecular biology techniques. Key findings across cancer types and relevant experimental protocols are summarized below.

| Cancer Type | Key Findings | Experimental Evidence |

|---|

| Lymphoma (DLCL, CLL) | Nanomolar potency; disrupts Bim-Mcl-1/Bcl-XL complexes; synergizes with CHOP chemotherapy [2] [3]. | MTT/WST-1 (Viability): 5x10³ cells/96-well, 24-72h this compound, measure IC₅₀ [4] [1]. Co-immunoprecipitation: Lysate this compound-treated cells, immunoprecipitate Mcl-1/Bcl-2, immunoblot for Bax/Bim to confirm disruption [2] [3]. | | Pancreatic Cancer | Inhibits growth/invasion; induces S-phase arrest; downregulates NF-κB, MMP-9, VEGF [1] [5]. | Clonogenic Assay: Plate 5x10⁴-1x10⁵ cells/well, 72h this compound, culture in soft agar 12 days, count colonies [1]. Western Blotting: Analyze lysates for cyclins (A, D1, E), CDKs (4), p27, p57, cleaved caspases/PARP [1] [3]. | | Ovarian Cancer | Overcomes cisplatin resistance in Bcl-2 high cells; induces apoptosis synergistically with cisplatin [4]. | Apoptosis ELISA: Use Cell Death Detection ELISAplus kit; measure cytoplasmic histone-associated DNA fragments [4] [1]. TUNEL Assay: Fix cells, stain using commercial kit (e.g., Promega), visualize apoptotic nuclei by fluorescence [4] [1]. | | Xenograft Models (in vivo) | Significant tumor growth inhibition as single agent and with chemotherapy in lymphoma/pancreatic models [2] [5]. | In Vivo Dosing: Max Tolerated Dose (MTD) ~40 mg/kg (single agent) or 20 mg/kg (with chemo), IV, 3x/week in SCID mice [2] [3]. |

A typical experimental workflow for evaluating this compound, from in vitro screening to in vivo validation.

Research Implications & Considerations

For research and development, several factors are critical when working with this compound:

- Predictive Biomarkers: Sensitivity to this compound is associated with high Mcl-1 protein levels in CLL, suggesting Mcl-1 as a potential biomarker for patient stratification [6]. Conversely, samples with 17p deletion (p53 pathway impairment) showed lower sensitivity [6].

- Mechanism of Resistance: Resistance in B-cell tumors is linked to a gene signature involving GADD45B, CXCL17, VAV2, PKCQ, and PIK3CB, indicating the influence of the microenvironment and BCR signaling [6]. This highlights that resistance can emerge via alternative survival pathways.

- Broader BCL-2 Inhibition Context: this compound is part of a growing class of BH3 mimetics. Advanced techniques like FLIM-FRET are used to quantitatively measure the efficacy and unexpected selectivity of these inhibitors in live cells, which can differ from results with purified proteins [7].

References

- 1. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies of this compound, a new nonpeptidic ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SMI of Bcl-2 this compound is active across a spectrum of B-cell ... [jhoonline.biomedcentral.com]

- 4. Small-molecule inhibitor of Bcl-2 (this compound) suppresses growth and enhances cisplatin-induced apoptosis in ovarian cancer cells | Journal of Ovarian Research | Full Text [ovarianresearch.biomedcentral.com]

- 5. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell growth and invasion in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the Apoptotic Pathway by this compound, a Novel Bcl-2 ... [sciencedirect.com]

- 7. Efficacy and specificity of inhibitors of BCL-2 family protein ... [pmc.ncbi.nlm.nih.gov]

TW-37 Anticancer Efficacy: A Preclinical Snapshot

The table below summarizes the antitumor effects of TW-37 observed in various human cancer models.

| Cancer Type | Model System | Key Findings | Proposed Mechanisms | Citation |

|---|---|---|---|---|

| Colorectal Cancer | HCT-116 cells; Primary human cells; SCID mouse xenograft | Inhibited cell survival/proliferation at nM concentrations; induced apoptosis; activated caspase-3/9; feedback autophagy; in vivo tumor growth inhibition. | Bcl-2 family inhibition; caspase-dependent apoptosis; feedback autophagy activation. | [1] |

| Renal Cell Carcinoma (RCC) | 786-O, Caki-1 cells; BALB/c nude mouse xenograft | Synergistic cell death with ABT-263; repressed proliferation, migration, invasion; induced G2/M arrest & apoptosis; in vivo growth repression. | Mitochondrial apoptosis pathway (Bax, caspase activation); ERK signaling pathway. | [2] |

| Oral Cancer | MC-3, HSC-3 cells; BALB/c nude mouse xenograft | Inhibited cell proliferation; increased cell death; induced apoptosis; downregulated Bcl-2 protein; in vivo tumor growth inhibition without major toxicity. | Annexin V/PI positive staining; increased sub-G1 population; cleavage of PARP & caspase-3; Bcl-2 downregulation. | [3] |

| Pancreatic Cancer | AsPC-1, BxPC-3, etc., cells; SCID xenograft | Inhibited cell growth; induced apoptosis & S-phase cell cycle arrest; regulation of p27, E2F-1, cyclin D1, etc.; attenuation of Notch-1, Jagged-1, Hes-1. | Inactivation of Notch-1 signaling pathway; cell cycle arrest; apoptosis induction. | [4] |

| Diffuse Large B-cell Lymphoma (DLCL) | WSU-DLCL2 cells; SCID mouse xenograft | Significant antiproliferative effect; enhanced killing effect of CHOP regimen; complete tumor inhibition in combination with CHOP. | Binds Bcl-2, Bcl-xL, Mcl-1 (Ki=290, 1110, 260 nmol/L); disrupts Bax/Bid heterodimerization (Mcl-1 > Bcl-2 >> Bcl-xL). | [5] |

| Head and Neck Cancer | Endothelial cells (HDMEC); nude mouse xenograft | Metronomic dosing showed antiangiogenic effect; potentiated antitumor effect of ionizing radiation. | Enhanced radiation-induced endothelial cell apoptosis; inhibition of tumor angiogenesis. | [6] |

Key Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies commonly used in these studies.

Cell Viability and Proliferation Assays

- Cell Lines: Studies used established human cancer cell lines (e.g., HCT-116 for CRC, 786-O for RCC, MC-3 for oral cancer) and, in some cases, primary human cancer cells [1].

- Treatment: Cells were treated with a range of this compound concentrations (e.g., 5 μM for oral cancer, nM concentrations for CRC) for 24-72 hours [1] [3].

- Assay Types:

- WST-1/MTT/SRB Assay: Measures mitochondrial activity in viable cells. Cells are seeded in 96-well plates, treated, incubated with the reagent, and absorbance is read with a microplate reader [4] [2] [6].

- Clonogenic Assay: Tests long-term cell survival and reproductive capacity. A low number of cells are plated, treated for a longer period (e.g., 72 hours), allowed to form colonies, which are then stained and counted [4].

- BrdU ELISA Assay: Measures cell proliferation by quantifying the incorporation of BrdU (a thymidine analog) into cellular DNA during synthesis. Incorporated BrdU is detected with an antibody and measured by ELISA [1].

Apoptosis Analysis Assays

- Annexin V/Propidium Iodide (PI) Staining: Distinguishes between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Cells are stained and analyzed by flow cytometry [4] [3].

- Caspase Activity Assay: Caspase-3 and -9 activities are measured by incubating cell lysates with specific colorimetric substrates (Ac-DEVD-pNA for caspase-3, Ac-LEHD-pNA for caspase-9). The release of p-nitroanilide (pNA) is detected at 405 nm [1].

- Histone/DNA ELISA or ssDNA ELISA: Quantifies apoptotic cells by detecting histone-associated DNA fragments or single-stranded DNA, which are markers of apoptosis. Cell lysates are incubated in antibody-coated modules, and results are read by ELISA [4] [1].

- TUNEL Staining: Detects DNA fragmentation in apoptotic cells by labeling the 3'-ends of broken DNA. Cells are fixed, incubated with a fluorescent TUNEL dye, and visualized under a fluorescence microscope [4] [1].

- Western Blot Analysis for Apoptotic Markers: Proteins like cleaved PARP and cleaved Caspase-3 are key indicators. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies for detection [3].

In Vivo Xenograft Models

- Animal Models: Typically used severe combined immunodeficient (SCID) or BALB/c nude mice [4] [1] [3].

- Protocol:

- Tumor Induction: Human cancer cells (e.g., 5×10^6 HCT-116 cells) are injected subcutaneously into the flanks of mice [1].

- Grouping & Dosing: When tumor volumes reach ~100 mm³, mice are randomly divided into control and treatment groups. This compound is often administered intravenously (i.v.) or intraperitoneally (i.p.); a common dose is 10-15 mg/kg daily [1] [3].

- Monitoring: Tumor dimensions are measured regularly with calipers, and volume is calculated using the formula: Volume = π/6 × (larger diameter) × (smaller diameter)² [1] [3]. Studies also monitor body weight and potential toxicities [3].

This compound Signaling Pathway and Experimental Workflow

The following diagram illustrates the molecular mechanism of this compound and a generalized workflow for preclinical testing, based on the gathered studies.

The diagram above summarizes the core biological pathway and experimental process. This compound primarily acts by binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, Bcl-xL), disrupting their interaction with pro-apoptotic partners and leading to apoptosis initiation [5] [1]. This core mechanism can trigger diverse downstream effects, including cell cycle arrest and inhibition of pro-survival pathways like Notch-1, depending on the cancer context [4] [2]. The experimental workflow progresses logically from in vitro cell studies to in vivo animal model validation.

Key Research Implications

- Targeting Apoptosis Resistance: this compound is a promising tool for targeting cancers where overexpression of Bcl-2 family proteins confers resistance to conventional therapies [5] [1] [3].

- Rational Combination Strategies: The synergistic effect with ABT-263 and radiation highlights a rational strategy: combining a Bcl-2/Mcl-1 inhibitor like this compound with agents that are counteracted by Bcl-xL (ABT-263's target) or other pathways can enhance efficacy [2] [6].

- Feedback Mechanisms: The observation of feedback autophagy activation in colorectal cancer cells suggests that combining this compound with autophagy inhibitors could be a viable strategy to overcome potential resistance and increase cancer cell killing [1].

References

- 1. The preclinical analysis of this compound as a potential anti-colorectal ... [journals.plos.org]

- 2. Synergistic Effects of this compound and ABT-263 on Renal Cell ... [dovepress.com]

- 3. Antitumor effect of this compound, a BH3 mimetic in human oral cancer [labanimres.biomedcentral.com]

- 4. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical studies of this compound, a new nonpeptidic ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metronomic Small Molecule Inhibitor of Bcl-2 (this compound) Is ... [sciencedirect.com]

Quantitative Profile of TW-37

| Parameter | Details |

|---|---|

| Molecular Weight | 573.7 g/mol [1] |

| Chemical Formula | C₃₃H₃₅NO₆S [1] |

| Primary Targets (Ki, cell-free assay) | • Mcl-1: 0.26 µM • Bcl-2: 0.29 µM • Bcl-xL: 1.11 µM [2] [1] | | Cellular Anti-Proliferative Activity (IC₅₀ sample) | Ranges from ~3 nM to over 200 nM across various human cancer cell lines (e.g., oral, lung, colon, melanoma) [2] |

Mechanism of Action: How TW-37 Binds and Functions

This compound functions as a competitive inhibitor by binding to the hydrophobic groove on anti-apoptotic Bcl-2 proteins, which prevents pro-apoptotic proteins from interacting and allows cell death to proceed [3] [4].

Figure 1: this compound competitively inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.

Key Experimental Evidence & Protocols

Substantial evidence demonstrates this compound's efficacy in disrupting protein interactions and inducing cancer cell death.

Direct Binding Affinity Measurement (Fluorescence Polarization Assay)

This foundational experiment quantitatively measures this compound's ability to displace a fluorescent BH3 peptide from its binding groove [2].

- Principle: A fluorescently-labeled BH3 peptide binds to recombinant Bcl-2 protein, causing high polarization. Competitive inhibitors displace the peptide, reducing polarization.

- Key Reagents:

- Recombinant human Bcl-2, Bcl-xL, or Mcl-1 protein.

- FAM-labeled Bid BH3 peptide.

- Serial dilutions of this compound.

- Procedure:

- Incubate protein, fluorescent peptide, and this compound in assay buffer.

- Measure fluorescence polarization.

- Calculate Ki (inhibition constant) from concentration-response data.

- Outcome: this compound binds Bcl-2, Bcl-xL, and Mcl-1 with Ki values of 0.29 µM, 1.11 µM, and 0.26 µM, respectively [2].

In Vitro Anti-Proliferative and Apoptosis Assays

Cell-based experiments confirm functional consequences of Bcl-2 inhibition.

Cell Viability (Sulforhodamine B - SRB Assay)

- Procedure: Treat cells with this compound for 72-96 hours, fix with trichloroacetic acid, and stain cellular protein with SRB dye. Measure absorbance to determine growth inhibition [5].

- Finding: this compound inhibits proliferation in head and neck cancer and endothelial cells with IC₅₀ values around 0.3 µM and 1.1 µM, respectively [5].

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

- Procedure: Treat cells with this compound for ~48 hours, stain with Annexin V-FITC and PI, then analyze by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cells [6] [7].

- Finding: this compound significantly increases apoptotic cell population in pancreatic and oral cancer cells [6] [7].

Western Blot Analysis of Apoptotic Markers

- Procedure: Treat cells with this compound, prepare lysates, separate proteins by SDS-PAGE, and detect with specific antibodies.

- Finding: Increased cleavage of PARP and caspase-3, confirming activation of the apoptotic cascade [7].

In Vivo Efficacy Studies

- Xenograft Mouse Model: Human oral cancer cells implanted in nude mice. Intraperitoneal this compound (15 mg/kg/day for 21 days) significantly inhibits tumor growth without significant liver or kidney toxicity [7].

Biological Consequences and Wider Signaling Effects

Beyond direct apoptosis induction, this compound impacts other critical pathways.

| Observed Effect | Description |

|---|---|

| S-phase Cell Cycle Arrest | This compound induces arrest at S-phase in head/neck cancer and endothelial cells, regulated by p27, p57, E2F-1, cyclin A, cyclin D1, and cyclin E [6] [5]. |

| Anti-Angiogenic Activity | Inhibits growth and induces apoptosis in endothelial cells, disrupting tumor vascularization in xenograft models [5]. |

| Attenuation of Notch-1 Signaling | In pancreatic cancer, antitumor activity mediated through inactivation of Notch-1 and its downstream target Hes-1 [6]. |

| Synergy with Chemotherapy | Combined use of this compound and cisplatin enhances cytotoxic effects in head and neck cancer models [5]. |

Figure 2: The primary apoptosis induction by this compound leads to multiple downstream anti-cancer effects.

Conclusion

This compound is a well-characterized BH3 mimetic with a defined mechanism and promising preclinical profile. Its multi-target inhibition of Bcl-2 family proteins and subsequent broad anti-tumor effects make it a compelling candidate for further therapeutic development, particularly in combination strategies.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. Mimicking the BH3 domain to kill cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BH3-mimetics: recent developments in cancer therapy [jeccr.biomedcentral.com]

- 5. This compound, a small molecule inhibitor of Bcl-2, mediates S phase ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor effect of this compound, a BH3 mimetic in human oral ... [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy Across Cancer Models

TW-37 has shown potent anti-proliferative and pro-apoptotic activity in a wide range of human cancer models. The quantitative efficacy data is summarized in the table below.

| Cancer Type | Cell Lines Tested | Key Findings (IC₅₀ / Efficacy) |

|---|---|---|

| Pancreatic Cancer | AsPC-1, BxPC-3, Colo-357, L3.6pl, MIAPaCa, PANC-1 [1] [2] | Growth inhibition in nanomolar concentrations; induced apoptosis; inhibited migration, invasion, and angiogenesis in vitro [2]. |

| Ovarian Cancer | OVCAR3, OV-90, SKOV3, SKOV3DDP (cisplatin-resistant) [3] | Inhibited growth and induced apoptosis in Bcl-2 overexpressing cells; synergized with cisplatin to enhance cell killing [3]. |

| Lymphoma | WSU-DLCL2 (de novo chemo-resistant), primary patient cells [4] | Significant anti-proliferative and pro-apoptotic effect; no effect on normal peripheral blood lymphocytes at same concentrations [4]. |

| Head and Neck Cancer | In vitro endothelial models (HDMEC) [5] | Inhibited endothelial cell proliferation and sprouting; synergized with radiation to abrogate new sprouting [5]. |

| Melanoma | Multiple cell lines in broad panel [6] | Active as single agent; sensitized melanoma models to MAPK inhibitors (e.g., dabrafenib, trametinib) [6]. |

| Other Cancers | Broad panel (e.g., A549, HCT-116, DU-145, MDA-MB-231) [4] | Potent growth inhibition across numerous human cancer cell lines; IC₅₀ values typically in nanomolar to low micromolar range [4]. |

Experimental Protocols for Key Assays

For researchers looking to replicate these studies, here are the methodologies for core in vitro experiments.

Cell Growth Inhibition (MTT/WST-1 Assay)

- Cell Seeding: Plate cells (e.g., 5 × 10³ cells/well) in a 96-well culture plate [1] [3].

- Treatment: After 12-24 hours, treat with a concentration gradient of this compound (e.g., 250-750 nM) for 24, 48, and 72 hours [3].

- Viability Measurement: Add MTT reagent (0.5 mg/mL) and incubate at 37°C for 2 hours. Dissolve formed formazan crystals in DMSO and measure absorbance at 560 nm [3] [2]. Alternatively, use WST-1 reagent according to the manufacturer's instructions [1].

Analysis of Apoptosis

- Histone/DNA ELISA: Use a cell death detection ELISA kit. After this compound treatment, lyse cells and incubate lysates in a microtiter plate coated with anti-histone antibody. Quantify cytoplasmic nucleosomes (histone-associated DNA fragments) to detect apoptosis [1] [3] [2].

- Annexin V/PI Staining: Treat cells (e.g., with 500 nM this compound for 48 hours), then stain with Annexin V-FITC and propidium iodide (PI). Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1].

- TUNEL Assay: After this compound treatment, fix cells with ethanol. Use a commercial TUNEL assay kit to label DNA strand breaks, and visualize apoptotic cells via fluorescence microscopy [1] [3].

Cell Cycle Analysis

- Protocol: Treat cells with this compound (e.g., 500 nM for 48 hours), trypsinize, and pellet cells. Fix cell pellets in 70% ethanol.

- Staining and Analysis: Stain DNA with a solution containing propidium iodide (PI) and RNase A. Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on PI fluorescence [1].

Clonogenic Assay

- Procedure: Plate cells at low densities (e.g., 50,000-100,000 per well in a 6-well plate). The following day, treat with various concentrations of this compound for 72 hours.

- Colony Formation: After treatment, trypsinize and re-plate a specific number of cells in fresh medium. Allow colonies to form for 10-14 days. Fix and stain colonies with crystal violet or methylene blue, and count colonies manually or with an automated counter [1] [5] [3].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of this compound and its downstream effects on cancer cell signaling, integrating the key protocols into a logical experimental workflow.

This diagram maps the logical flow from this compound treatment through its molecular mechanisms to the final phenotypic outcomes measured by standard assays.

Research Implications and Future Directions

The in vitro data positions this compound as a promising candidate for oncology drug development, primarily through two strategic approaches:

- Overcoming Chemoresistance: A key application is sensitizing resistant cancers. This compound restored sensitivity to cisplatin in Bcl-2-overexpressing ovarian cancer cells [3] and enhanced the efficacy of PARP inhibitors in ovarian cancer and MAPK inhibitors in melanoma models [6].

- Synergy with Radiotherapy: In head and neck cancer models, low-dose (metronomic) this compound treatment radiosensitized primary endothelial cells, potently inhibiting tumor angiogenesis and enhancing radiotherapy efficacy [5].

- An Emerging Role Beyond Bcl-2: A very recent study (2025) identified this compound as an inhibitor of SIRT5, a sirtuin enzyme. In a cardioprotection model, this compound abrogated the benefits of a SIRT5 agonist, suggesting a novel and potentially repurposable biological activity [7].

References

- 1. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell ... [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitor of Bcl-2 (this compound) suppresses growth ... [ovarianresearch.biomedcentral.com]

- 4. This compound | Bcl-2 inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. Metronomic small molecule inhibitor of Bcl-2 (this compound) is ... [pmc.ncbi.nlm.nih.gov]

- 6. Bcl-2 family inhibitors sensitize human cancer models to ... [nature.com]

- 7. Cardioprotection Through Pharmacological Activation of ... [pmc.ncbi.nlm.nih.gov]

TW-37: Initial Discovery & Quantitative Profile

TW-37 is a non-peptidic, small-molecule inhibitor designed to target the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby mimicking the action of pro-apoptotic BH3-only proteins [1] [2]. The table below summarizes its core characteristics.

| Characteristic | Details |

|---|---|

| Chemical Name | N-[(2-tert-butyl-benzenesulfonyl)-phenyl]-2,3,4-trihydroxy-5-(2-isopropyl-benzyl)-benzamide [1] [3] |

| Discovery Basis | Structure-based design derived from (-)-gossypol [2] [4] |

| Primary Targets (Ki) | Bcl-2 (290 nM), Mcl-1 (260 nM), Bcl-XL (1,110 nM) [2] |

| Classification | Pan-Bcl-2 inhibitor, though with notable selectivity against Bcl-XL [5] [2] |

| Key In Vitro IC50 Range | ~0.3 µM (HNSCC cells) to 1.1 µM (primary endothelial cells) [4] |

Experimental Protocols for Key Assays

The following methodologies are central to the preclinical characterization of this compound.

Cell Growth Inhibition (Cytotoxicity) Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

- Cell Seeding: Seed cancer cells (e.g., 5 × 10³ cells per well) in a 96-well culture plate and allow them to adhere overnight [1] [3].

- Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., from nanomolar to low micromolar) for 24, 48, and 72 hours [1].

- Viability Measurement:

- WST-1 or MTT Assay: Incubate cells with the tetrazolium salt reagent for 2-4 hours. Metabolically active cells convert the reagent into a formazan dye. Measure the absorbance of the solution at a specific wavelength (e.g., 560 nm for MTT) [1] [3].

- Sulforhodamine B (SRB) Assay: Fix cells to the plates with trichloroacetic acid, then stain cellular protein with SRB. Measure the bound dye after solubilization [4].

- Data Analysis: Plot the absorbance (as a percentage of vehicle-treated controls) against the drug concentration to calculate the IC50 value.

Fluorescence Polarization-Based Binding Assay

This assay quantitatively measures the binding affinity of this compound to recombinant Bcl-2 family proteins.

- Principle: A fluorescently labeled peptide that mimics the BH3 domain is incubated with a recombinant Bcl-2 protein (e.g., Bcl-2, Bcl-XL, Mcl-1). Binding of the peptide to the protein results in a high polarization value. A competing inhibitor (this compound) will displace the fluorescent peptide, leading to a decrease in polarization [2].

- Procedure: Incubate the recombinant protein and the fluorescent peptide probe with increasing concentrations of this compound.

- Data Analysis: Measure the fluorescence polarization. The inhibitor's dissociation constant (Ki) is determined from the concentration-dependent decrease in polarization [2].

Co-immunoprecipitation (Co-IP) for Heterodimer Disruption

This assay evaluates the functional consequence of this compound binding by assessing its ability to disrupt protein-protein interactions.

- Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein complexes [3].

- Immunoprecipitation: Incubate the cell lysate with an antibody specific to an anti-apoptotic protein (e.g., Bcl-2 or Mcl-1). Use protein A/G beads to pull down the antibody and any bound proteins [2].

- Western Blot Analysis: Resolve the immunoprecipitated complexes and input lysates by SDS-PAGE. Transfer to a membrane and probe with antibodies against pro-apoptotic partners (e.g., Bax, Bid) and the anti-apoptotic protein itself [2].

- Interpretation: A reduction in the amount of pro-apoptotic protein co-precipitated with the anti-apoptotic protein indicates successful disruption of heterodimers by this compound [2].

This compound Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by directly targeting Bcl-2 family proteins, which triggers downstream effects on apoptosis and other signaling pathways. The diagram below illustrates this mechanistic cascade.

Diagram of this compound's multi-faceted mechanism of action, triggering apoptosis and modulating key survival pathways.

Therapeutic Potential and Research Applications

Preclinical studies have highlighted several potential applications for this compound, both as a single agent and in combination therapy.

- Mono-therapy Efficacy: this compound has demonstrated significant anti-tumor effects, including the induction of apoptosis and inhibition of cell growth, in xenograft models of cancers such as diffuse large B-cell lymphoma (DLCL) and pancreatic cancer [1] [2].

- Chemosensitization: Pre-exposure of cancer cells to this compound significantly enhanced the cytotoxic effect of the CHOP chemotherapy regimen in lymphoma models and cisplatin in head and neck cancer models [2] [4].

- Anti-angiogenic Effects: In head and neck squamous cell carcinoma (HNSCC) models, this compound inhibited tumor angiogenesis by targeting Bcl-2 in tumor-associated endothelial cells [4].

- Overcoming Resistance: By potently inhibiting Mcl-1, a protein frequently involved in resistance to other Bcl-2 inhibitors, this compound represents a strategy to target resistant malignancies [5] [2].

References

- 1. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical studies of this compound, a new nonpeptidic ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a small molecule inhibitor of Bcl-2, mediates S phase ... [pmc.ncbi.nlm.nih.gov]

- 5. New dimension in therapeutic targeting of BCL-2 family ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for TW-37 in Cell Proliferation Assays

Introduction to TW-37

This compound is a novel, potent, non-peptidic small-molecule inhibitor that primarily targets anti-apoptotic Bcl-2 family proteins, including Bcl-2, Mcl-1, and Bcl-xL [1] [2]. It functions by binding to the hydrophobic groove of these proteins, disrupting their heterodimerization with pro-apoptotic family members, thereby promoting apoptosis in cancer cells [2] [3]. Its activity across a spectrum of cancers, including neuroblastoma, pancreatic cancer, B-cell tumors, and colorectal cancer, makes it a compound of significant interest in preclinical research [1] [4] [2].

Key Experimental Parameters and Efficacy Data

The following tables summarize critical experimental data from published studies on this compound, providing a reference for designing your experiments.

Table 1: Summary of this compound Efficacy Across Various Cancer Cell Lines

| Cancer Type | Cell Line / Model | IC50 / Effective Concentration | Key Findings | Citation |

|---|---|---|---|---|

| Neuroblastoma | Kelly (N-Myc amplified) | 0.22 µM | Increased apoptosis; reduced proliferation; favorable survival in xenograft model | [1] |

| Neuroblastoma | IMR-5 (N-Myc amplified) | 0.28 µM | Increased apoptosis and reduced proliferation rates | [1] |

| B-cell Tumors | Various (WSU-pre-B-ALL, WSU-DLCL2, etc.) & Patient Samples | 165 - 320 nM | Apoptosis independent of proliferative status or pathological classification | [2] |

| Colorectal Cancer | HCT-116 & Primary Cells | Nanomolar (nM) range | Inhibited survival & proliferation; induced caspase-3/9 activation & apoptosis | [3] |

| Pancreatic Cancer | Multiple Cell Lines (AsPC-1, BxPC-3, etc.) | Nanomolar (nM) range | Inhibited cell growth, migration, invasion, and angiogenesis | [4] |

Table 2: Commonly Used In Vivo Dosing Regimens for this compound

| Disease Model | Administration Route | Dosing Regimen | Reported Outcome | Citation |

|---|---|---|---|---|

| B-cell Tumors (SCID mice) | Intravenous (IV) | 40 mg/kg, 3 days | Significant tumor growth inhibition (T/C), tumor growth delay (T-C), and Log10 kill | [2] |

| Colorectal Cancer (SCID mice) | Intravenous (IV) | 10 mg/kg, daily for 15 days | Inhibited HCT-116 tumor growth in mice | [3] |

| Neuroblastoma (mouse xenograft) | Not Specified | Not Specified | Decrease in tumor growth and favorable survival (p = 0.0379) | [1] |

Detailed Cell Proliferation and Viability Assay Protocols

This section outlines standard protocols used in the cited literature to assess cell proliferation and viability following this compound treatment.

MTT Cell Viability Assay Protocol

The MTT assay is a common colorimetric method for assessing cell metabolic activity and viability [1] [4].

Workflow Overview:

Detailed Procedure:

- Cell Seeding: Seed cells onto a 96-well plate at a density of approximately 2 × 10⁴ cells per well in 100-200 µL of complete growth medium. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator [1].

- Drug Treatment: Prepare serial dilutions of this compound from a stock solution (e.g., 100 mM in DMSO). Add the drug to the wells to achieve the desired final concentrations (a range of 0.01 µM to 10 µM is commonly tested). Include a vehicle control (e.g., DMSO at the same concentration as in treated wells) and a blank (medium only) [1].

- Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours). For longer assays, replace the medium and this compound daily to maintain consistent drug concentrations [1].

- MTT Incubation: After treatment, add 10-20 µL of MTT solution (5 mg/mL stock) to each well to achieve a final concentration of 0.5 mg/mL. Incubate the plate at 37°C for 2 to 4 hours to allow formazan crystal formation [4].

- Solubilization: Carefully remove the medium and add an appropriate volume of solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of 630-650 nm, using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (concentration that inhibits 50% of cell growth) can be determined using non-linear regression analysis of the dose-response curve.

Alternative and Supplementary Assay Protocols

BrdU ELISA for Cell Proliferation [3]: This assay directly measures DNA synthesis by incorporating bromodeoxyuridine (BrdU).

- Plate HCT-116 cells (or other lines of interest) in a 96-well plate at 1 × 10⁴ cells/well.

- The next day, treat cells with this compound for the desired duration.

- For the final 12 hours of treatment, pulse the cells with BrdU (e.g., 10 µM).

- Fix the cells and denature the DNA.

- Incubate with an anti-BrdU antibody conjugated to peroxidase.

- Add a substrate and measure the absorbance at 405 nm. A lower OD indicates reduced proliferation.

Cell Death Detection ELISA for Apoptosis [4] [2]: This assay quantitatively measures histone-complexed DNA fragments (mono- and oligonucleosomes), a hallmark of apoptosis.

- Treat cells with this compound and then lyse them.

- Transfer the lysate to a microtiter plate module coated with an anti-histone antibody.

- Incubate with an anti-DNA antibody conjugated to peroxidase.

- Add a substrate and measure the absorbance. An increase in absorbance is proportional to the amount of apoptotic DNA fragmentation.

Mechanism of Action and Downstream Analysis

Understanding the mechanism of this compound is crucial for interpreting assay results. The diagram below illustrates the key signaling pathways it modulates.

Key Mechanistic Insights and Analysis Methods:

- BCL-2 Family Protein Interaction: this compound directly binds to the BH3 binding groove of Bcl-2, Mcl-1, and Bcl-xL, preventing them from sequestering pro-apoptotic proteins like Bim, Bad, and Bid [2] [3]. This can be validated by co-immunoprecipitation experiments showing disrupted protein-protein interactions [2].

- Caspase Activation: The intrinsic apoptotic pathway triggered by this compound leads to the activation of initiator caspase-9 and effector caspase-3 [2] [3]. This can be measured using:

- Apoptosis Markers: Confirm apoptosis through Western blotting for cleavage of PARP and caspase-3 [2]. Additionally, techniques like TUNEL staining [3] and ssDNA ELISA [3] can specifically detect DNA fragmentation, a late-stage apoptotic event.

Critical Considerations for Experimental Design

- Cell Line Selection and Culture: Choose cell lines relevant to your research focus. Note that N-Myc amplified neuroblastoma cell lines (e.g., Kelly, IMR-5) show greater sensitivity to this compound [1]. Culture cells in recommended media (e.g., RPMI 1640 with 10% FBS) and ensure they are mycoplasma-free [1].

- This compound Preparation: Reconstitute this compound in DMSO to make a high-concentration stock solution (e.g., 100 mM). Store aliquots at -20°C. When treating cells, ensure the final DMSO concentration is the same in all wells (typically ≤0.1%) to avoid vehicle toxicity [1].

- Monitoring Feedback Mechanisms: Be aware that this compound treatment can induce feedback autophagy as a pro-survival mechanism in some cancer cells, such as colorectal cancer [3]. Combining this compound with autophagy inhibitors (e.g., chloroquine, 3-methyladenine) or knocking down key autophagy genes like Beclin-1 can potentiate its cytotoxic effects [3].

- Data Interpretation: The efficacy of this compound is influenced by the baseline expression levels of Bcl-2 family proteins in the target cells [2]. Profiling these proteins via Western blotting before experimentation can help predict response.

References

- 1. The small molecule Bcl-2/Mcl-1 inhibitor TW - 37 shows single-agent... [bmccancer.biomedcentral.com]

- 2. SMI of Bcl-2 this compound is active across a spectrum of B-cell ... [jhoonline.biomedcentral.com]

- 3. The preclinical analysis of TW - 37 as a potential... | PLOS One [journals.plos.org]

- 4. This compound, a small-molecule inhibitor of Bcl-2, inhibits cell ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Apoptosis Detection Methods in TW-37 Research

Introduction to TW-37 and Apoptosis Detection

This compound is a small-molecule Bcl-2 family inhibitor that binds to the hydrophobic groove of anti-apoptotic proteins including Bcl-2, Bcl-xL, and Mcl-1, thereby promoting mitochondrial apoptosis in cancer cells. [1] [2] As a second-generation benzenesulphonyl derivative of gossypol, it exhibits nanomolar binding affinity for multiple anti-apoptotic Bcl-2 family members. [3] [4] The compound induces apoptosis through both direct Bcl-2 inhibition and alternative mechanisms including Notch-1 attenuation and reactive oxygen species (ROS) generation. [1] [3]

Accurate detection of apoptosis is crucial for evaluating this compound efficacy in preclinical research. This document provides detailed methodologies for identifying and quantifying apoptotic responses to this compound treatment, enabling robust assessment of its therapeutic potential across various cancer models. The protocols encompass multiple detection principles targeting key apoptotic events including caspase activation, phosphatidylserine externalization, DNA fragmentation, and mitochondrial membrane alterations.

This compound Mechanism of Action and Signaling Pathways

This compound primarily functions as a BH3 mimetic, competitively inhibiting the interaction between pro-apoptotic and anti-apoptotic Bcl-2 family proteins. [5] By binding to the hydrophobic groove of anti-apoptotic proteins, it displaces pro-apoptotic proteins such as BIM and BID, initiating the intrinsic apoptotic pathway. [1] [2] [5] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade. [5] [6]

Research has revealed that this compound also modulates additional signaling pathways. In pancreatic cancer models, it significantly attenuates Notch-1 and Jagged-1 expression, contributing to its antitumor effects. [1] In mucoepidermoid carcinoma cells, this compound-induced apoptosis correlates with HO-1 downregulation and increased ROS production, indicating alternative cell death mechanisms beyond canonical Bcl-2 inhibition. [3]

Table 1: Key Signaling Pathways Modulated by this compound

| Pathway | Molecular Targets | Cellular Outcome | Cancer Models |

|---|---|---|---|

| Intrinsic Apoptotic Pathway | Bcl-2, Bcl-xL, Mcl-1, Bax/Bak activation | Cytochrome c release, caspase-9/3 activation | Pancreatic, Ovarian, Oral Cancer [1] [2] [4] |

| Notch Signaling | Notch-1, Jagged-1, Hes-1 | Cell cycle arrest, enhanced apoptosis | Pancreatic Cancer [1] |

| Oxidative Stress Response | HO-1, ROS | ROS accumulation, apoptosis sensitization | Mucoepidermoid Carcinoma [3] |

| Cell Cycle Regulation | p27, p57, E2F-1, CDK4, cyclins D1/E/A | S-phase cell cycle arrest | Pancreatic, Ovarian Cancer [1] [2] |

Figure 1: this compound Mechanism of Action and Apoptosis Signaling Pathways. This compound primarily inhibits anti-apoptotic Bcl-2 family proteins, triggering the mitochondrial apoptotic pathway. Additional mechanisms include Notch-1 inhibition, HO-1 downregulation with subsequent ROS accumulation, and cell cycle arrest.

Comprehensive Apoptosis Detection Methods

Caspase Activity Assays

Caspase-3/7 activation represents a definitive early apoptosis marker, as these are executioner caspases that cleave multiple cellular substrates including PARP. [7] [6] Luminescent caspase assays provide superior sensitivity (20-50-fold higher than fluorogenic methods) and are ideal for high-throughput screening applications. [7]

Table 2: Caspase Activity Detection Methods for this compound Research

| Method Type | Principle | Detection Platform | Key Reagents | This compound Studies | Advantages |

|---|---|---|---|---|---|

| Luminescent Assay | Caspase cleavage of DEVD-aminoluciferin substrate | Plate luminometer | Caspase-Glo 3/7 Reagent | Pancreatic, Ovarian, Oral Cancer [1] [2] [4] | High sensitivity, HTS compatible, minimal background |

| Fluorogenic Assay | Caspase cleavage of DEVD-AMC/AFC/R110 | Fluorescence microplate reader | DEVD-AMC, DEVD-AFC, (DEVD)₂-R110 | Mucoepidermoid Carcinoma [3] | Multiplexing capability, established protocols |

| Western Blot | Cleaved caspase-3 and PARP detection | Immunoblotting | Anti-cleaved caspase-3, anti-PARP | Oral Cancer, Mucoepidermoid Carcinoma [3] [4] | Specific confirmation, visual proof of cleavage |

Protocol 3.1.1: Luminescent Caspase-3/7 Assay for this compound-Treated Cells

- Cell Preparation: Plate cells (e.g., pancreatic AsPC-1, BxPC-3; ovarian OVCAR3, OV-90; oral MC-3, HSC-3) in opaque-walled 96-well plates at 5,000 cells/well. [1] [2] [4] Incubate for 12-24 hours for attachment.

- This compound Treatment: Prepare serial dilutions of this compound (typical working range: 100 nM to 10 μM) in DMSO (final concentration ≤0.1%). Include vehicle control (0.1% DMSO) and positive control (e.g., 1 μM staurosporine). Treat cells for 24-72 hours based on experimental design. [1] [2]

- Assay Procedure:

- Equilibrate Caspase-Glo 3/7 reagent to room temperature.

- Add equal volume of reagent to each well (e.g., 100 μL reagent to 100 μL culture medium).

- Mix gently using a plate shaker (300-500 rpm) for 30 seconds.

- Incubate at room temperature for 30-120 minutes (optimize duration for specific cell line).

- Measure luminescence using a plate-reading luminometer.

- Data Analysis: Calculate fold-change relative to vehicle control. Normalize values to cell viability if needed. Compare dose-response and time-course effects.

Figure 2: Luminescent Caspase-3/7 Assay Workflow. This homogeneous, no-wash protocol provides high sensitivity for detecting this compound-induced caspase activation, suitable for high-throughput screening applications.

Phosphatidylserine Externalization Detection

Annexin V binding to externalized phosphatidylserine is a gold standard for early apoptosis detection. [8] [9] This method distinguishes apoptotic cells (Annexin V+/PI-) from necrotic cells (Annexin V+/PI+) through simultaneous staining with propidium iodide. [4] [9]

Protocol 3.2.1: Annexin V/Propidium Iodide Staining for Flow Cytometry

- Cell Preparation: Harvest this compound-treated cells (typical concentrations: 250-750 nM for 24-72 hours) using mild trypsinization or EDTA to preserve membrane integrity. Include untreated and positive control cells. [2] [4]

- Staining Procedure:

- Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at 1×10⁶ cells/mL.

- Transfer 100 μL cell suspension (1×10⁵ cells) to flow cytometry tubes.

- Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI) working solution.

- Gently vortex and incubate at room temperature for 15 minutes in the dark.

- Add 400 μL 1X Binding Buffer to each tube.

- Analyze by flow cytometry within 1 hour.

- Flow Cytometry Analysis:

- Use 488 nm excitation with FITC detection at 530 nm and PI detection at >575 nm.

- Establish quadrants: viable cells (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

- Analyze at least 10,000 events per sample.

Protocol 3.2.2: Microchip-Based Electronic Annexin V Detection

Recent technological advances enable label-free apoptosis detection using microchip platforms that electronically detect phosphatidylserine externalization. [8] This approach offers point-of-care applicability and simplified workflow compared to flow cytometry.

- Microchip Preparation: Use Annexin V-functionalized microchips with embedded avidin-biotin binding systems for enhanced apoptotic cell capture. [8]

- Sample Processing:

- Load cell suspension directly into microchip without pre-labeling.

- Allow internal labeling in flow within microchip channels.

- Capture apoptotic cells via Annexin V-phosphatidylserine binding.

- Detection: Quantify captured cells using barcoded electrical sensors, generating electrical output proportional to apoptotic cell fraction. [8]

DNA Fragmentation Assays

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method identifies 3'-hydroxyl termini in double-strand DNA breaks using terminal deoxynucleotidyl transferase enzyme. [1] [7] [2]

Protocol 3.3.1: TUNEL Assay for this compound-Treated Cells

- Cell Fixation:

- Grow cells on chamber slides or harvest and cytospin onto glass slides.

- Fix with 4% paraformaldehyde for 15 minutes at room temperature.

- Wash with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

- Labeling Procedure:

- Prepare TUNEL reaction mixture according to manufacturer's instructions.

- Apply 50 μL TUNEL reaction mixture to each sample and incubate in humidified chamber for 60 minutes at 37°C in the dark.

- Wash slides three times with PBS.

- Counterstain with DAPI (1 μg/mL) for 5 minutes.

- Mount with antifade mounting medium.

- Microscopy and Analysis:

- Visualize using fluorescence microscopy with appropriate filter sets.

- TUNEL-positive nuclei display green fluorescence, while all nuclei appear blue with DAPI.

- Quantify apoptosis percentage by counting TUNEL-positive cells in multiple random fields.

Mitochondrial Function Assays

This compound directly targets Bcl-2 family proteins at the mitochondrial membrane, making mitochondrial assays particularly relevant for mechanism-of-action studies. [5] [6]

Protocol 3.4.1: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

- Principle: JC-1 dye forms red fluorescent J-aggregates in healthy mitochondria but remains as green monomers when membrane potential is disrupted in apoptosis.

- Staining Procedure:

- Harvest this compound-treated and control cells.

- Incubate with 2 μM JC-1 dye in complete medium for 20 minutes at 37°C.

- Wash twice with PBS and resuspend in warm PBS.

- Analyze immediately by flow cytometry or fluorescence microscopy.

- Analysis:

- Flow cytometry: Use 488 nm excitation, measure fluorescence at 530 nm (green) and 585 nm (red).

- Calculate red/green fluorescence ratio; decreased ratio indicates mitochondrial depolarization.

- Microscopy: Healthy mitochondria appear orange/red, apoptotic cells show green fluorescence.

Experimental Design and Technical Considerations

Optimizing this compound Treatment Conditions

Successful apoptosis detection requires careful optimization of this compound treatment conditions. Based on published studies, effective concentrations typically range from 100 nM to 10 μM, with exposure times from 24 to 72 hours. [1] [2] [3] Consider the following factors:

- Cell line variability: Pancreatic (AsPC-1, BxPC-3), ovarian (OVCAR3, OV-90), and oral cancer (MC-3, HSC-3) cells show differential sensitivity to this compound. [1] [2] [4]

- Temporal progression: Caspase activation typically peaks at 24-48 hours, while DNA fragmentation becomes prominent at 48-72 hours. [1] [2]

- Combination therapies: this compound enhances cisplatin-induced apoptosis in ovarian cancer models, allowing reduced chemotherapeutic doses. [2]

Multiparameter Apoptosis Assessment

Given the complexity of this compound's mechanism, multiparameter assessment provides the most comprehensive apoptosis evaluation. Recommended combinations include:

- Early apoptosis: Annexin V/PI staining combined with caspase activity assays

- Late apoptosis: TUNEL assay with cleaved caspase-3/PARP western blotting

- Mechanistic studies: Mitochondrial membrane potential assays with Bcl-2 family protein expression analysis

Table 3: Comparison of Apoptosis Detection Methods for this compound Research

| Method | Detection Window | Throughput | Key Advantages | Limitations | Complementary Techniques |

|---|---|---|---|---|---|

| Caspase-3/7 Luminescence | Early-mid apoptosis | High | High sensitivity, HTS compatibility, quantitative | Does not distinguish apoptosis from other caspase functions | Western blot for cleaved caspases/PARP |

| Annexin V/PI Flow Cytometry | Early apoptosis | Medium | Distinguishes apoptotic stages, quantitative | Requires cell suspension, equipment-dependent | Mitochondrial membrane potential assays |

| TUNEL Assay | Late apoptosis | Low | Specific for DNA fragmentation, visual confirmation | Fixed cells only, not quantitative without imaging | DAPI staining for nuclear morphology |

| Western Blot (PARP/caspase-3) | Mid-late apoptosis | Low | Mechanistic information, specific cleavage detection | Semi-quantitative, requires optimization | Bcl-2 family protein expression |

| Microchip Detection | Early apoptosis | Medium | Label-free, portable, simplified workflow | New technology, limited validation | Traditional Annexin V methods for validation |

Troubleshooting Common Issues

- High background in caspase assays: Optimize cell number per well and incubation time; include reagent-only background controls.

- Poor Annexin V staining: Use fresh binding buffer; minimize time between staining and analysis; avoid over-trypsinization.

- Variable TUNEL results: Include positive control (DNase-treated cells); optimize permeabilization conditions; ensure proper fixation.

- Inconsistent this compound response: Verify compound solubility and storage conditions; use fresh DMSO stocks; characterize Bcl-2 family expression in target cells.

Conclusion

This compound induces apoptosis through multiple interconnected pathways, necessitating comprehensive detection strategies. The methods outlined herein provide researchers with validated approaches for quantifying this compound-mediated cell death across various experimental contexts. Luminescent caspase assays offer superior sensitivity for high-throughput screening, while Annexin V-based methods provide stage-specific apoptosis information. Emerging technologies such as microchip-based detection present opportunities for simplified, point-of-care apoptosis assessment.

References

- 1. This compound, a Small-Molecule Inhibitor of Bcl-2, Inhibits Cell ... [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitor of Bcl-2 (this compound) suppresses growth ... [ovarianresearch.biomedcentral.com]

- 3. Heme Oxygenase-1 is a Key Molecule Underlying ... [mdpi.com]

- 4. Antitumor effect of this compound, a BH3 mimetic in human oral cancer [labanimres.biomedcentral.com]

- 5. The BCL2 family: from apoptosis mechanisms to new ... [nature.com]

- 6. Apoptosis and cancer signaling pathway [abcam.com]

- 7. Apoptosis Marker Assays for HTS - NCBI [ncbi.nlm.nih.gov]

- 8. Electronic detection of apoptotic cells on a microchip [sciencedirect.com]

- 9. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]

TW-37 Application Notes and Protocols: In Vitro Dosing Guidelines and Experimental Methodology

Then, I will now begin writing the main body of the document.

Introduction to TW-37 Mechanisms and Research Applications

This compound is a novel small-molecule inhibitor that selectively targets multiple anti-apoptotic proteins in the Bcl-2 family, including Bcl-2, Mcl-1, and Bcl-xL. It functions by binding to the BH3-binding groove of these pro-survival proteins, thereby preventing their interaction with pro-apoptotic family members such as Bid, Bax, and Bak. This disruption activates the intrinsic apoptotic pathway and leads to programmed cell death in malignant cells. This compound was developed through structure-based design as an improvement upon natural product (-)-gossypol, offering greater specificity and reduced side effects [1]. The compound has demonstrated broad anti-cancer activity across various malignancies, including lymphoma, pancreatic cancer, neuroblastoma, head and neck squamous cell carcinoma (HNSCC), colorectal cancer, and hepatocellular carcinoma [2] [3] [4].